molecular formula C19H15F2NOS B14237799 5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene CAS No. 356798-24-8

5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene

Cat. No.: B14237799
CAS No.: 356798-24-8
M. Wt: 343.4 g/mol
InChI Key: HHGDJIAUWCCEGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of butoxyphenyl, ethynyl, difluoro, and isothiocyanato groups, making it a subject of interest for researchers in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. Techniques like continuous flow synthesis and automated synthesis platforms could be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The presence of difluoro and isothiocyanato groups makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction in its synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation or reduction may result in changes to the functional groups present in the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex organic molecules and materials.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug development and biochemical research.

    Medicine: Its potential biological activity could be explored for therapeutic applications, such as targeting specific molecular pathways in diseases.

    Industry: The compound may find use in the development of advanced materials, such as polymers and liquid crystals, due to its structural properties.

Mechanism of Action

The mechanism by which 5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene exerts its effects is not well-documented. its molecular structure suggests that it could interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The pathways involved would depend on the specific application and the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene stands out due to its combination of butoxyphenyl, ethynyl, difluoro, and isothiocyanato groups

Properties

CAS No.

356798-24-8

Molecular Formula

C19H15F2NOS

Molecular Weight

343.4 g/mol

IUPAC Name

5-[2-(4-butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene

InChI

InChI=1S/C19H15F2NOS/c1-2-3-10-23-16-8-6-14(7-9-16)4-5-15-11-17(20)19(22-13-24)18(21)12-15/h6-9,11-12H,2-3,10H2,1H3

InChI Key

HHGDJIAUWCCEGD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C#CC2=CC(=C(C(=C2)F)N=C=S)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.